

Application Note: Surface Modification of Nanoparticles Using Amino-PEG15-amine

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Compound of Interest		
Compound Name:	Amino-PEG15-amine	
Cat. No.:	B8103821	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The surface modification of nanoparticles is a critical step in the development of nanomaterials for biomedical applications such as drug delivery, diagnostics, and imaging. Unmodified nanoparticles are often rapidly cleared from circulation by the reticuloendothelial system (RES) and can exhibit toxicity or instability in biological media.[1] Polyethylene glycol (PEG)ylation is the most common strategy to overcome these limitations. By creating a hydrophilic protective layer, PEGylation imparts a "stealth" characteristic, which reduces protein adsorption (opsonization), minimizes aggregation, and prolongs circulation half-life.[1][2]

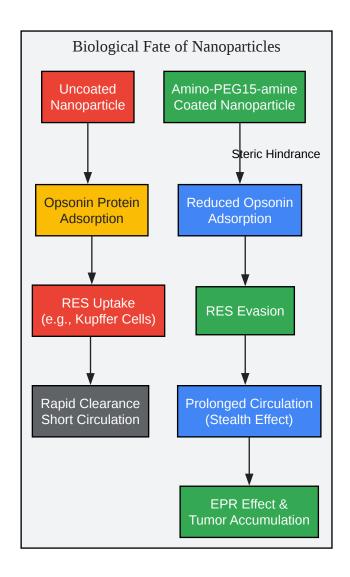
Amino-PEG15-amine is a heterobifunctional PEG linker featuring terminal amine groups. This structure is particularly useful for covalently conjugating nanoparticles to other molecules. The terminal primary amines allow for straightforward attachment to nanoparticles that have, or can be modified to have, surface functional groups like carboxylic acids.[3] This application note provides a detailed overview, quantitative data summary, and experimental protocols for the surface modification of nanoparticles using **Amino-PEG15-amine**.

Principle of Action: The "Stealth" Effect

The primary benefit of PEGylation is the creation of a steric barrier on the nanoparticle surface. This hydrophilic layer prevents the adsorption of opsonin proteins, which are responsible for marking nanoparticles for uptake by phagocytic cells of the RES, such as Kupffer cells in the liver.[1] This evasion of the immune system leads to significantly longer circulation times, allowing the nanoparticles to accumulate in target tissues, like tumors, through the enhanced



permeability and retention (EPR) effect. The amine groups on **Amino-PEG15-amine** provide versatile handles for stable amide bond formation with carboxylated surfaces, a common feature of many nanoparticle types.





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References

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